molecular formula C13H16N2O3S B7857651 1-Methyl-1'-(methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one

1-Methyl-1'-(methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B7857651
M. Wt: 280.34 g/mol
InChI Key: LRHOKWLGBIOBNM-UHFFFAOYSA-N
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Description

1-Methyl-1’-(methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1’-(methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one typically involves the formation of the spirocyclic framework through a series of organic reactions. One common method involves the use of a Fischer indole synthesis, where an indole derivative is reacted with a suitable ketone under acidic conditions to form the spirocyclic structure . Another approach involves the use of flow reactors under ultrasonic irradiation, which enables the fast synthesis of spiro-fused indoles from biobased building blocks .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as increased efficiency, scalability, and reduced waste. The use of renewable building blocks and energy-efficient resources is also significant for sustainable organic processes .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1’-(methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 1-Methyl-1’-(methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The indoline and pyrrolidine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-pyrrolo-succinimides]
  • Spiro[indole-pyrido-succinimides]
  • Spirocyclic oxindoles

Uniqueness

1-Methyl-1’-(methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific combination of indoline and pyrrolidine rings, which imparts distinct chemical and biological properties. Compared to other spirocyclic compounds, it offers a different set of functional groups and reactivity, making it valuable for diverse applications in research and industry .

Properties

IUPAC Name

1-methyl-1'-methylsulfonylspiro[indole-3,3'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-14-11-6-4-3-5-10(11)13(12(14)16)7-8-15(9-13)19(2,17)18/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHOKWLGBIOBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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